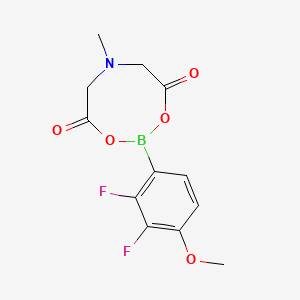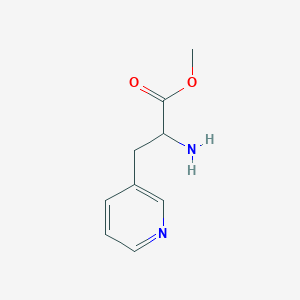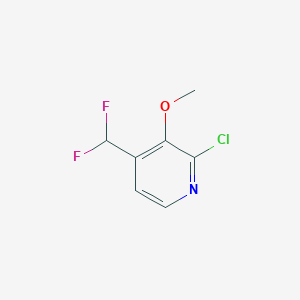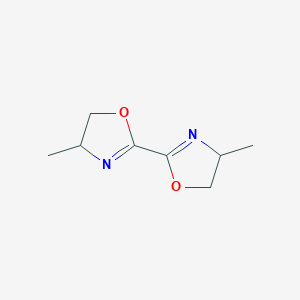
magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide is a synthetic heterocyclic compound that resembles naturally occurring porphyrins. Porphyrins are dyes and cofactors found in hemoglobin and cytochromes and are related to chlorophyll and vitamin B12 . This compound is a dark purple solid that dissolves in nonpolar organic solvents such as chloroform and benzene .
Vorbereitungsmethoden
The synthesis of magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide can be achieved through several methods. One common method involves the reaction of benzaldehyde and pyrrole in a sealed bomb at 150°C for 24 hours . Another method, modified by Adler and Longo, allows benzaldehyde and pyrrole to react for 30 minutes in refluxing propionic acid (141°C) open to the air . Despite its modest yields, this synthesis is a common experiment in university teaching labs .
Analyse Chemischer Reaktionen
Magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include different metalloporphyrins and substituted porphyrins .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties of porphyrins and their derivatives . In biology, it is used to study the role of porphyrins in biological systems, such as their involvement in photosynthesis and cell respiration . In medicine, it is used in photodynamic therapy (PDT) for the treatment of cancer and other diseases . In industry, it is used as a dye and in the production of light-sensitive materials .
Wirkmechanismus
The mechanism of action of magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide involves its ability to coordinate with transition metal ions such as iron, cobalt, and magnesium . These metalloporphyrins can perform a variety of functions, including acting as catalysts in chemical reactions and as photosensitizers in photodynamic therapy . The molecular targets and pathways involved include the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide is unique due to its symmetrical substitution and ease of synthesis compared to naturally occurring porphyrins . Similar compounds include 5,10,15,20-tetraphenyl-21H,23H-porphine, which is also used in photodynamic therapy and as a model compound for studying porphyrins . Other similar compounds include 5,10,15,20-tetraphenyl-21H,23H-porphine-p,p′,p,p′′′-tetrasulfonic acid tetrasodium hydrate, which is water-soluble and used in the functionalization of chemically converted graphene .
Eigenschaften
Molekularformel |
C44H28MgN4 |
|---|---|
Molekulargewicht |
637.0 g/mol |
IUPAC-Name |
magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide |
InChI |
InChI=1S/C44H28N4.Mg/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI-Schlüssel |
XEHJAWQTIIXDON-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12499074.png)

![Methyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499086.png)
![Ethyl 5-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12499103.png)

![8-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12499117.png)
![4-[(3-Chloro-4-methoxyphenyl)methylamino]-2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B12499126.png)
![N-{[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B12499132.png)

![N-{1-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12499138.png)
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499140.png)
![2-bromo-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B12499148.png)


